molecular formula C₁₉H₁₁IN₆Na₂O₁₀S₂ B1140545 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt CAS No. 161617-44-3

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt

Cat. No.: B1140545
CAS No.: 161617-44-3
M. Wt: 720.34
InChI Key:
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Description

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt typically involves multiple steps, starting with the preparation of the iodophenyl and dinitrophenyl intermediates. These intermediates are then subjected to a series of condensation and sulfonation reactions under controlled conditions to form the final compound. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted phenyl derivatives.

Scientific Research Applications

4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt involves its interaction with specific molecular targets and pathways. The compound’s iodophenyl and dinitrophenyl groups can bind to various enzymes and receptors, modulating their activity. Additionally, the disulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenyl-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate: Lacks the disodium salt component, which affects its solubility and reactivity.

    4-[1-(4-Bromophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Sulfonate, Disodium Salt: Contains only one sulfonate group, which may influence its chemical properties and applications.

Uniqueness

The uniqueness of 4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both iodophenyl and dinitrophenyl groups allows for versatile reactivity, while the disulfonate groups enhance solubility and facilitate interactions with biological molecules.

Properties

IUPAC Name

disodium;4-[N-(2,4-dinitrophenyl)imino-N'-(4-iodoanilino)carbamimidoyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN6O10S2.2Na/c20-11-1-3-12(4-2-11)21-23-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)24-22-16-8-5-13(25(27)28)9-17(16)26(29)30;;/h1-10,21H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCBSRZYURXCZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])I.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11IN6Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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